molecular formula C10H6BrClN2O2 B13639536 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylicacid

4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylicacid

Cat. No.: B13639536
M. Wt: 301.52 g/mol
InChI Key: NZFODZRBHAUWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is a halogenated pyrazole derivative with a 4-chlorophenyl substituent at position 1, bromine at position 4, and a carboxylic acid group at position 3. This structure combines aromatic, electron-withdrawing (Cl, Br), and hydrophilic (COOH) functionalities, making it a versatile intermediate in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C10H6BrClN2O2

Molecular Weight

301.52 g/mol

IUPAC Name

4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H6BrClN2O2/c11-8-5-14(13-9(8)10(15)16)7-3-1-6(12)2-4-7/h1-5H,(H,15,16)

InChI Key

NZFODZRBHAUWRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C(=N2)C(=O)O)Br)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid generally follows these key steps:

  • Formation of the pyrazole ring via cyclocondensation or cyclization of appropriate hydrazine and diketone or related precursors.
  • Introduction of the 4-chlorophenyl substituent at the N-1 position of the pyrazole ring.
  • Selective bromination at the 4-position of the pyrazole ring.
  • Oxidation or hydrolysis to introduce the carboxylic acid group at the 3-position of the pyrazole.

Specific Preparation Routes

Oxidative Bromination of Pyrazole Precursors

One documented method involves starting from 3-methyl-5-bromopyrazole, which is oxidized to the corresponding 5-bromo-1H-3-pyrazolecarboxylic acid using potassium permanganate in acidic aqueous medium. The reaction is conducted by dissolving the pyrazole in dilute hydrochloric acid, heating to 40-50°C, and slowly adding potassium permanganate solution under stirring. After completion, the mixture is acidified and extracted to isolate the carboxylic acid product with yields reported between 76% and 85%.

N-Arylation with 4-Chlorophenyl Halides

The 5-bromo-1H-3-pyrazolecarboxylic acid intermediate is then subjected to N-arylation with 4-chlorophenyl derivatives (such as 2,3-dichloropyridine analogues or 4-chlorophenyl halides) under basic conditions, typically with potassium carbonate in ethanol, followed by reflux for extended periods (e.g., 18 hours). This step affords the N-(4-chlorophenyl) substituted pyrazole carboxylic acid with yields around 75%.

Cyclocondensation Using Hydrazines and β-Diketones

An alternative approach involves the cyclocondensation of hydrazines substituted with 4-bromophenyl groups and β-diketones bearing 4-chlorophenyl substituents. This method employs refluxing in ethanol for several hours (e.g., 6 hours), followed by cooling and crystallization to isolate the pyrazole derivatives. This route allows direct formation of the substituted pyrazole core with high purity and moderate to good yields (60-75% range).

Bromination Using Phosphorus Oxybromide

In some patent literature, bromination of pyrazole intermediates is achieved by reaction with phosphorus oxybromide in acetonitrile at elevated temperatures (80-90°C) for about 80 minutes. This method provides selective bromination at the pyrazole ring while minimizing by-products. The reaction mixture is filtered to remove sodium bromide, and the brominated pyrazole ester is isolated before hydrolysis to the acid.

Reaction Conditions and Yields Summary

Step Reagents/Conditions Temperature Time Yield (%) Notes
Oxidation of 3-methyl-5-bromopyrazole to carboxylic acid Potassium permanganate in 0.1 M HCl 40-70°C 30-40 min 76-85 Acid-base extraction, pH adjustment needed
N-Arylation with 4-chlorophenyl derivatives 4-chlorophenyl halide, K2CO3, ethanol reflux Reflux (~78°C) 18 hours ~75 Followed by acidification and extraction
Cyclocondensation of hydrazines and diketones Ethanol reflux Reflux 6 hours 60-75 Crystallization from ethanol
Bromination with phosphorus oxybromide POBr3 in acetonitrile 80-90°C 80 minutes Not specified Filtration of NaBr by-product

Summary Table of Preparation Methods

Methodology Starting Materials Key Reactions Advantages Limitations
Oxidative Bromination 3-methyl-5-bromopyrazole, KMnO4 Oxidation to carboxylic acid High yield, simple reagents Requires careful pH control
N-Arylation 5-bromo-1H-3-pyrazolecarboxylic acid, 4-chlorophenyl halide N-substitution under reflux Good yield, straightforward Long reaction time
Cyclocondensation Hydrazines, β-diketones Pyrazole ring formation Direct synthesis, moderate yield May need purification steps
Bromination with Phosphorus Oxybromide Pyrazole esters Selective bromination High selectivity, less by-products Use of corrosive reagents

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Thionyl Chloride or Phosphorus Pentachloride: Used for chlorination reactions.

    Carbon Dioxide: Used for carboxylation reactions under high pressure and temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The following table compares the target compound with structurally related pyrazole derivatives, emphasizing substituent effects on molecular weight, solubility, and reactivity:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences/Effects
4-Bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid 1-(4-ClPh), 4-Br, 3-COOH C₁₀H₆BrClN₂O₂ ~301.52 Not provided Combines aromatic Cl and Br; enhanced lipophilicity and potential for π-π interactions.
1-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid 1-(4-ClPh), 3-COOH C₁₀H₇ClN₂O₂ 222.63 19532-40-2 Lacks Br at C4; lower molecular weight and reduced steric bulk.
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid 1-Me, 4-Br, 3-COOH C₅H₅BrN₂O₂ 205.01 84547-86-4 Methyl substituent reduces aromaticity; higher solubility in polar solvents.
4-Bromo-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid 1-isoPr, 4-Br, 3-COOH C₇H₉BrN₂O₂ 241.29 EN300-227618 Aliphatic isoPr group increases lipophilicity; weaker electronic effects.
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid 1-(CH₂CF₂), 4-Br, 3-COOH C₆H₅BrF₂N₂O₂ 255.03 (calc.) 1006462-05-0 Fluorine atoms enhance polarity and acidity of COOH; potential metabolic stability.
4-Chloro-1-(4-methoxyphenoxymethyl)-1H-pyrazole-3-carboxylic acid 1-(OCH₂PhOCH₃), 4-Cl, 3-COOH C₁₂H₁₁ClN₂O₄ 294.74 EN300-229152 Methoxy and ether groups improve solubility; electron-donating effects alter reactivity.

Functional Analogues with Modified Backbones

  • 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one ():
    • Key Difference : Chlorophenyl at C2 (vs. C1) and a ketone group (vs. COOH).
    • Impact : Higher molecular weight (301–305 g/mol) and altered hydrogen-bonding capacity due to ketone.
  • 4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid (CAS 514800-72-7, ):
    • Key Difference : Nitro group and benzyl linker.
    • Impact : Increased molecular weight (326.10 g/mol) and enhanced electron-withdrawing effects.

Biological Activity

4-Bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique pyrazole ring structure, is believed to have significant implications in drug development, particularly in targeting specific biological pathways.

  • Molecular Formula : C10_{10}H7_{7}BrClN2_2O2_2
  • Molecular Weight : Approximately 315.55 g/mol
  • Structure : The compound features a bromine atom and a 4-chlorophenyl group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has shown promise against various bacterial strains and fungi, making it a candidate for further exploration in antimicrobial drug development.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
  • Anticancer Potential : Preliminary investigations have indicated that this compound can influence cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism by which 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. The presence of halogen substituents allows for enhanced binding affinity and specificity, which can modulate various biochemical pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and Aspergillus niger
Anti-inflammatoryInhibits inflammatory enzymes
AnticancerInduces apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Study : A study demonstrated that 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid exhibited significant antimicrobial activity against Bacillus subtilis and E. coli, with minimum inhibitory concentrations comparable to standard antibiotics .
  • Anti-inflammatory Assessment : In a model of carrageenan-induced edema in mice, the compound showed a reduction in swelling similar to that of indomethacin, indicating its potential as an anti-inflammatory agent .
  • Anticancer Evaluation : In vitro studies on various cancer cell lines revealed that the compound could inhibit cell growth effectively, with IC50_{50} values indicating significant cytotoxicity against A549 lung cancer cells .

Q & A

Q. What are the optimal synthetic routes for 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid?

Methodological Answer: The compound can be synthesized via multi-step protocols involving cyclocondensation, halogenation, and carboxylation. For example:

  • Cyclocondensation : Reacting hydrazine derivatives with β-keto esters forms the pyrazole core.
  • Halogenation : Bromination at the 4-position is achieved using N-bromosuccinimide (NBS) under controlled conditions to avoid over-substitution.
  • Carboxylation : Carboxylic acid introduction may involve hydrolysis of ester intermediates under acidic or basic conditions .

Q. Key Optimization Parameters :

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
BrominationNBS, DMF, 0°C → RT86%>95%
CarboxylationNaOH, EtOH/H₂O, reflux78%>90%

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between the pyrazole ring and substituted phenyl groups, critical for confirming regiochemistry .
  • NMR Spectroscopy : 1^1H NMR detects aromatic protons (δ 7.2–8.1 ppm) and carboxylic acid protons (broad peak ~δ 12–13 ppm). 13^{13}C NMR confirms carbonyl (C=O) at ~165–170 ppm .
  • HPLC : Validates purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. Example Crystallographic Data :

ParameterValue (Å/°)Reference
C-Br bond length1.89
Pyrazole-phenyl dihedral angle15.2°

Q. What safety precautions are recommended when handling this compound?

Methodological Answer:

  • GHS Classification : Causes skin irritation (Category 2) and serious eye damage (Category 1). Use PPE (gloves, goggles) and work in a fume hood .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician .
  • Storage : Keep in a cool, dry place away from oxidizers. Stability data indicate no decomposition below 25°C .

Advanced Research Questions

Q. How can crystallographic data (e.g., bond lengths, angles) be interpreted to understand the compound's reactivity?

Methodological Answer: SCXRD data reveal electronic effects influencing reactivity:

  • C-Br Bond Length : Shorter bonds (~1.89 Å) indicate strong σ-donor/π-acceptor properties, favoring nucleophilic substitution at the 4-position .
  • Dihedral Angles : Planar pyrazole-phenyl systems (dihedral <20°) enhance conjugation, stabilizing intermediates in electrophilic reactions .
  • Hydrogen Bonding : Carboxylic acid groups form dimers (O···H–O ~2.6 Å), affecting solubility and crystal packing .

Q. Comparative Reactivity :

SubstituentBond Length (Å)Reactivity Trend
Br (4-position)1.89High electrophilicity
Cl (phenyl)1.74Moderate directing effect

Q. What strategies resolve contradictions in reported biological activities of related pyrazole derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., anti-inflammatory vs. inactive) arise from substituent effects. Systematic approaches include:

  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 4-Br vs. 4-CF₃). For example, bulkier substituents (CF₃) enhance lipophilicity and membrane permeability .
  • In Silico Modeling : Docking studies predict binding affinities to targets like COX-2, explaining why 4-Br derivatives may show weaker inhibition than 4-CF₃ analogs .

Q. Case Study :

CompoundIC₅₀ (COX-2, μM)LogP
4-Br12.32.1
4-CF₃3.83.5

Q. How does the electronic nature of substituents influence the compound's physicochemical properties?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Bromo and chloro substituents increase acidity of the carboxylic acid (pKa ~2.5–3.0) via inductive effects, enhancing solubility in polar solvents .
  • Steric Effects : Bulky groups (e.g., 4-CF₃) reduce rotational freedom, increasing melting points (e.g., 4-Br: 145°C vs. 4-CF₃: 178°C) .
  • Spectroscopic Shifts : EWGs deshield adjacent protons (e.g., H-5 in pyrazole shifts upfield by ~0.3 ppm in 4-Br vs. 4-H) .

Q. Substituent Effects :

SubstituentpKa (COOH)Melting Point (°C)
4-Br2.7145
4-CF₃2.3178

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.